N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-8(20)15-14-16-10-4-5-19(7-11(10)23-14)13(21)9-6-18(2)17-12(9)22-3/h6H,4-5,7H2,1-3H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJVVYFVIDUUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazolo[5,4-c]pyridine moiety and a pyrazole derivative. This compound is of interest due to its potential biological activities, which could be explored for therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 335.38 g/mol. Its structure includes:
- Thiazolo[5,4-c]pyridine : A fused heterocyclic system that may contribute to the compound's biological activity.
- Pyrazole Derivative : Known for various pharmacological properties.
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Acetamide Group : Potentially increases reactivity and stability.
Antitumor Activity
Compounds similar to this compound have been studied for their antitumor properties. For instance, derivatives of thiazolidinones have shown significant cytotoxicity against glioblastoma multiform cells in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidinones | Anti-glioma | Da Silva et al. |
| Pyrazole derivatives | Cytotoxicity | Various studies |
The specific mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds containing similar structural motifs have been shown to interact with various biological targets:
- Enzyme Inhibition : Many thiazole and pyrazole derivatives act as enzyme inhibitors (e.g., Factor Xa inhibitors), affecting coagulation pathways .
- Cell Signaling Modulation : These compounds may modulate signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiazolo and pyrazole derivatives in drug development:
- Factor Xa Inhibitors : Research indicates that modifications in the thiazolo[5,4-c]pyridine structure can enhance inhibitory activity against Factor Xa . This suggests that this compound could be a candidate for anticoagulant therapy.
- Antitumor Activity : The synthesis of related compounds has demonstrated promising results in reducing tumor cell viability in glioma models .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing pyrazole and thiazole rings have been shown to possess antimicrobial properties. This suggests that N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide may also demonstrate similar effects.
- Anticoagulant Potential : The compound's structure suggests it may function as a Factor Xa inhibitor. Recent studies on derivatives indicate that modifications to the scaffold can enhance anticoagulant activity significantly .
- Neurological Implications : The compound's potential as an allosteric modulator of NMDA receptors could position it as a candidate for treating neurological disorders .
Case Study 1: Anticoagulant Activity
A study focused on the anticoagulant properties of compounds structurally similar to this compound revealed that certain modifications significantly enhanced Factor Xa inhibition. For instance, derivatives with specific substitutions exhibited IC50 values in the nanomolar range, indicating potent anticoagulant effects .
Case Study 2: Neuropharmacological Effects
Research investigating NMDA receptor modulation by compounds related to this compound demonstrated improvements in receptor response and solubility compared to earlier prototypes. This suggests potential therapeutic applications in managing conditions like Alzheimer's disease or other cognitive disorders .
Comparative Analysis Table
Q & A
Q. What are the common synthetic routes for preparing N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide?
The synthesis typically involves multi-step reactions starting with simpler heterocyclic intermediates. Key steps include:
- Thiazolo-pyridine core formation : Use of phosphorus pentasulfide or thiourea derivatives to construct the thiazole ring fused with a pyridine system .
- Acylation : Coupling of 3-methoxy-1-methylpyrazole-4-carboxylic acid to the thiazolo-pyridine intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Acetamide functionalization : Alkylation or nucleophilic substitution to introduce the acetamide group, often using K₂CO₃ as a base in polar aprotic solvents like DMF . Reaction conditions (temperature, solvent) are critical for yield optimization .
Q. How is the structural integrity of this compound verified after synthesis?
Methodological characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrazole methoxy group at δ ~3.8 ppm; thiazole protons at δ 6.5–7.2 ppm) .
- Mass spectrometry : High-resolution LC-MS to validate molecular weight and fragmentation patterns .
- Elemental analysis : Confirmation of C, H, N, S content within ±0.4% theoretical values .
Q. What are the key structural features influencing its reactivity?
The compound’s reactivity is governed by:
- Thiazolo[5,4-c]pyridine core : Electron-deficient nature facilitates nucleophilic attack at the C-2 position .
- 3-Methoxy-1-methylpyrazole moiety : Stabilizes the carbonyl group via resonance, affecting acylation kinetics .
- Acetamide side chain : Participates in hydrogen bonding, influencing solubility and biological interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields during the acylation step?
Contradictory reports on acylation efficiency (40–85% yields) suggest:
- Catalyst screening : Replace traditional EDC/HOBt with DMAP or polymer-supported reagents to reduce side reactions .
- Solvent effects : Test dichloromethane (low polarity) vs. acetonitrile (high polarity) to balance reactivity and byproduct formation .
- Temperature control : Gradual heating (50–60°C) improves coupling efficiency compared to room-temperature reactions . Statistical tools like Design of Experiments (DoE) can systematically identify optimal parameters .
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?
Discrepancies in reported NMR data may arise from:
- Tautomerism : Thiazolo-pyridine systems exhibit keto-enol tautomerism, altering proton environments .
- Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent effects .
- Impurity profiles : Use 2D NMR (COSY, HSQC) to distinguish between main product and regioisomeric byproducts .
Q. What computational methods predict the biological activity of this compound?
Advanced in-silico approaches include:
- Molecular docking : Target kinases (e.g., JAK3, EGFR) using AutoDock Vina to assess binding affinity to the thiazolo-pyridine core .
- PASS software : Predicts antithrombotic or anti-inflammatory activity based on structural similarity to known pyrazole-thiazole hybrids .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays .
Q. What strategies mitigate instability of the 3-methoxy-1-methylpyrazole group under acidic conditions?
Degradation pathways (e.g., demethylation) can be minimized via:
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic SAR strategies include:
- Core modifications : Compare thiazolo[5,4-c]pyridine vs. oxazolo analogs to assess ring electronic effects on bioactivity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to enhance metabolic stability .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrazole carbonyl) using docking and fragment-based screening .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Conflicting bioactivity data (e.g., IC₅₀ variability) may stem from:
- Assay conditions : Differences in cell lines (HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Compound purity : HPLC purity thresholds (>98% vs. 95%) significantly impact dose-response curves .
- Solubility factors : Use of DMSO vs. cyclodextrin-based vehicles alters bioavailability in vitro .
Experimental Design Considerations
Q. What controls are essential for validating target engagement in cellular assays?
Rigorous experimental design requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
